Senexin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
仙尼新 B 是一种选择性抑制细胞周期蛋白依赖性激酶 8 和 19 (CDK8 和 CDK19) 的化合物。这些激酶是介导复合体的一部分,在调节转录过程中起着至关重要的作用。 仙尼新 B 在各种科学研究应用中显示出前景,特别是在癌症研究中,因为它能够抑制某些癌细胞的生长 .
科学研究应用
仙尼新 B 在科学研究中有着广泛的应用:
癌症研究: 它抑制各种癌细胞株的生长,包括乳腺癌和结肠癌细胞。 .
作用机制
仙尼新 B 通过选择性抑制 CDK8 和 CDK19 发挥其作用。这些激酶是介导复合体的一部分,通过与 RNA 聚合酶 II 相互作用来调节转录。通过抑制这些激酶,仙尼新 B 打破了通常与癌细胞生长和存活相关的转录重编程。 这种抑制会导致肿瘤生长减少,并提高对其他癌症治疗的敏感性 .
类似化合物:
仙尼新 B 的独特性: 仙尼新 B 由于其在抑制 CDK8 和 CDK19 方面的高选择性和效力而脱颖而出。 这使其成为癌症研究和其他涉及这些激酶的科学研究中的宝贵工具 .
生化分析
Biochemical Properties
Senexin B interacts with CDK8 and CDK19, inhibiting them with IC50 values ranging from 24 to 50 nM . It selectively inhibits CDK19 and CDK8 by 98.6% and 97.8%, respectively, in a panel of over 450 kinases at 2 μM .
Cellular Effects
This compound has been shown to inhibit cell growth in MCF-7, BT474, and T47D-ER/Luc breast cancer cells in estrogen-containing media in a concentration-dependent manner . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It selectively inhibits CDK19 and CDK8, which are known to play crucial roles in transcription regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to reduce tumor growth in an MCF-7 mouse xenograft model when administered at a dose of 100 mg/kg twice per day .
Metabolic Pathways
This compound is involved in metabolic pathways that interact with CDK8 and CDK19 .
Transport and Distribution
Given its role as a CDK8 and CDK19 inhibitor, it is likely to interact with transporters or binding proteins .
Subcellular Localization
Given its role as a CDK8 and CDK19 inhibitor, it may be directed to specific compartments or organelles .
准备方法
合成路线和反应条件: 仙尼新 B 是通过多步化学合成过程合成的。合成涉及形成喹唑啉核心,然后引入各种取代基以实现最终结构。关键步骤包括:
- 形成喹唑啉核心。
- 引入萘基。
- 添加哌嗪基。
- 最终偶联形成完整的分子 .
工业生产方法: 虽然仙尼新 B 的具体工业生产方法尚未广泛记载,但其合成原则上与实验室合成相同,只是规模更大。 这涉及优化反应条件以最大限度地提高产率和纯度,使用工业级试剂和设备 .
化学反应分析
反应类型: 仙尼新 B 主要进行取代反应,因为其结构中存在各种官能团。 这些反应对于修饰化合物以增强其性能或创建衍生物至关重要 .
常用试剂和条件:
取代反应: 通常涉及亲核试剂或亲电试剂在受控条件下进行反应。
主要产物: 由这些反应形成的主要产物通常是仙尼新 B 的衍生物,具有修饰的官能团,可用于研究构效关系或改善化合物的性质 .
相似化合物的比较
Senexin A: An earlier derivative with similar selectivity for CDK8 and CDK19 but less potency compared to Senexin B
SNX631: Another selective inhibitor of CDK8 and CDK19, showing similar effects in cancer research
Uniqueness of this compound: this compound stands out due to its high selectivity and potency in inhibiting CDK8 and CDK19. This makes it a valuable tool in cancer research and other scientific studies involving these kinases .
属性
IUPAC Name |
4-[2-[6-(4-methylpiperazine-1-carbonyl)naphthalen-2-yl]ethylamino]quinazoline-6-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O/c1-32-10-12-33(13-11-32)27(34)23-6-5-21-14-19(2-4-22(21)16-23)8-9-29-26-24-15-20(17-28)3-7-25(24)30-18-31-26/h2-7,14-16,18H,8-13H2,1H3,(H,29,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNADJTWHOAMTLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)CCNC4=NC=NC5=C4C=C(C=C5)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1449228-40-3 |
Source
|
Record name | Senexin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449228403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SENEXIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2X758P2BZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。